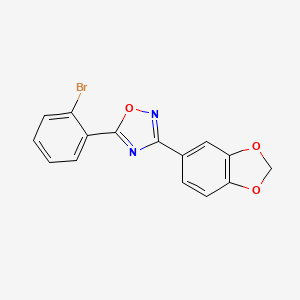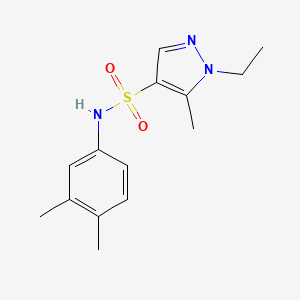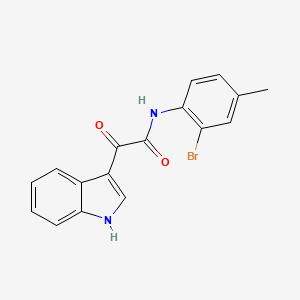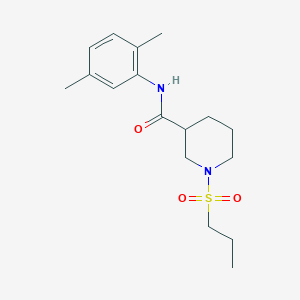
3-(1,3-benzodioxol-5-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole, also known as BDDO, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. The molecule has a unique structure that makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes and transcription factors that are involved in cancer cell proliferation and survival. This compound has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer cell survival. This compound has also been shown to have anti-oxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(1,3-benzodioxol-5-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole in lab experiments is its unique structure, which makes it a promising candidate for drug development. This compound has also been extensively studied, which means that there is a large body of literature available on its properties and potential applications. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole. One area of research could be the development of new derivatives of this compound that have improved solubility and bioavailability. Another area of research could be the investigation of the potential of this compound as an anti-cancer agent in combination with other drugs. Finally, there is a need for further studies on the mechanism of action of this compound, which could lead to the development of new therapeutic strategies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole involves the reaction of 2-bromobenzaldehyde with 3,4-methylenedioxyphenyl hydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with thionyl chloride and triethylamine to form the oxadiazole ring. The final product is obtained by purifying the crude product using column chromatography.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. This compound has also been studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-11-4-2-1-3-10(11)15-17-14(18-21-15)9-5-6-12-13(7-9)20-8-19-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENVVZALGXPEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-5-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide hydrochloride](/img/structure/B5335834.png)
![6-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5335849.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5335855.png)
![N-(4-bromophenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5335860.png)
![[(1R)-1-benzyl-2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5335869.png)

![3-[2-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethyl]-4-isopropyl-2-piperazinone](/img/structure/B5335882.png)
![6-[(2-amino-6-chloropyrimidin-4-yl)amino]hexanoic acid](/img/structure/B5335886.png)
![(3S*,4R*)-3-benzyl-1-[4-(hydroxymethyl)benzoyl]-4-methyl-4-piperidinol](/img/structure/B5335893.png)


![5-fluoro-3-methyl-2-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1H-indole](/img/structure/B5335905.png)


